N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide
Overview
Description
N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is a chemical compound that belongs to the class of cyanamides It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a cyanamide group
Mechanism of Action
Target of Action
The primary target of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is D-amino-acid oxidase . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological processes.
Mode of Action
It is believed to interact with its target, d-amino-acid oxidase, and modulate its activity . This interaction and the resulting changes in enzyme activity can lead to alterations in the metabolism of D-amino acids.
Biochemical Pathways
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is likely to affect several biochemical pathways due to its interaction with D-amino-acid oxidase. These pathways include the metabolism of D-amino acids such as D-arginine and D-ornithine
Biochemical Analysis
Biochemical Properties
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an electrophile or nucleophile, participating in addition reactions with compounds containing acidic protons . These interactions are crucial for its role in catalysis and organic synthesis.
Cellular Effects
The effects of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function .
Molecular Mechanism
At the molecular level, Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as both an electrophile and nucleophile allows it to participate in various biochemical reactions, influencing the activity of enzymes and other proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, can undergo degradation, which may affect its efficacy and safety in long-term applications .
Dosage Effects in Animal Models
The effects of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is crucial for determining safe and effective dosages for research and therapeutic applications .
Metabolic Pathways
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in biochemical reactions and its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide typically involves the reaction of 3,4-dihydro-2H-pyrrole with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dihydro-2H-pyrrol-5-yl)glycine
- N-(3,4-Dihydro-2H-pyrrol-5-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
- 3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine)
Uniqueness
N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is unique due to its specific combination of a pyrrolidine ring and a cyanamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-ylcyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZXPQUCMIIDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242994 | |
Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97482-05-8 | |
Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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